molecular formula C10H15FN2O2S B13584929 N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide

N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide

Cat. No.: B13584929
M. Wt: 246.30 g/mol
InChI Key: OCOZPYFYFPDZSI-UHFFFAOYSA-N
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Description

N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and an ethylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenyl intermediate. This intermediate is then subjected to various reactions to introduce the aminomethyl and ethylmethanesulfonamide groups. Common synthetic routes include nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by an aminomethyl group using reagents such as ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15FN2O2S

Molecular Weight

246.30 g/mol

IUPAC Name

N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide

InChI

InChI=1S/C10H15FN2O2S/c1-3-13(16(2,14)15)10-5-4-9(11)6-8(10)7-12/h4-6H,3,7,12H2,1-2H3

InChI Key

OCOZPYFYFPDZSI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=C(C=C1)F)CN)S(=O)(=O)C

Origin of Product

United States

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